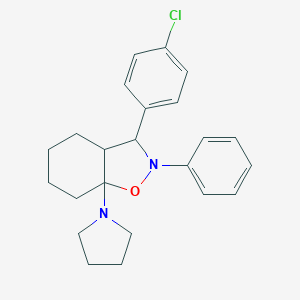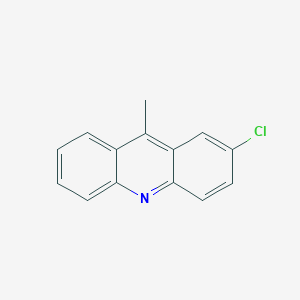
2-Chloro-9-methylacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-9-methylacridine is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a member of the acridine family of compounds, which are known for their diverse range of biological activities. In
Mécanisme D'action
The mechanism of action of 2-Chloro-9-methylacridine is not fully understood. However, it is believed to act by intercalating into DNA and inhibiting its replication. This leads to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-9-methylacridine has a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and disrupt the cell cycle. Additionally, it has been shown to have low toxicity in normal cells, making it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Chloro-9-methylacridine in lab experiments is its high yield synthesis method. Additionally, it has been shown to have low toxicity in normal cells, making it a safe compound to work with. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Orientations Futures
There are several future directions for research on 2-Chloro-9-methylacridine. One area of interest is the development of new drugs based on its antimicrobial and antitumor properties. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other areas of scientific research. Finally, the development of new synthesis methods for 2-Chloro-9-methylacridine may lead to more efficient and cost-effective production of the compound.
Méthodes De Synthèse
The synthesis of 2-Chloro-9-methylacridine involves the reaction of 9-methylacridine with thionyl chloride and hydrogen chloride gas. The reaction takes place under reflux conditions and results in the formation of the desired compound in high yields.
Applications De Recherche Scientifique
2-Chloro-9-methylacridine has been studied for its potential applications in a variety of scientific research fields. It has been shown to have antimicrobial and antitumor properties, making it a potential candidate for the development of new drugs. Additionally, it has been used as a fluorescent probe for the detection of DNA and RNA.
Propriétés
Formule moléculaire |
C14H10ClN |
|---|---|
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
2-chloro-9-methylacridine |
InChI |
InChI=1S/C14H10ClN/c1-9-11-4-2-3-5-13(11)16-14-7-6-10(15)8-12(9)14/h2-8H,1H3 |
Clé InChI |
BWHNDUOBIWFYLY-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C=CC2=NC3=CC=CC=C13)Cl |
SMILES canonique |
CC1=C2C=C(C=CC2=NC3=CC=CC=C13)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





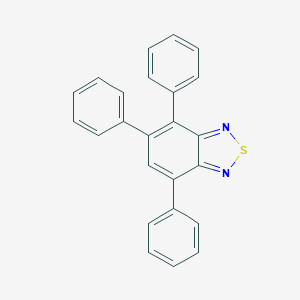
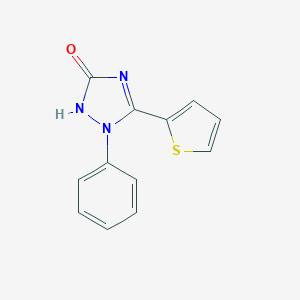
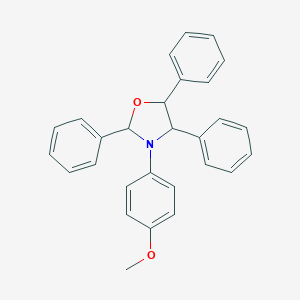
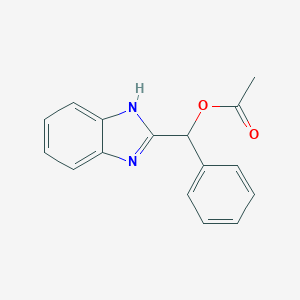
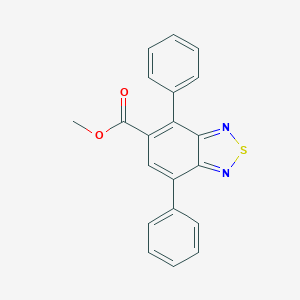
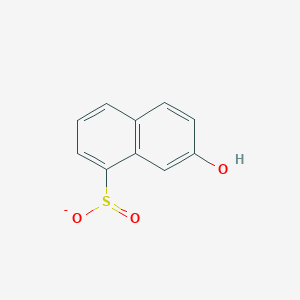
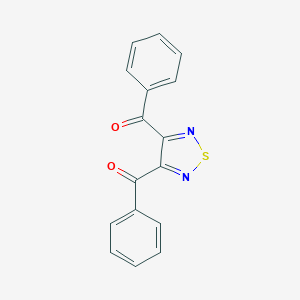
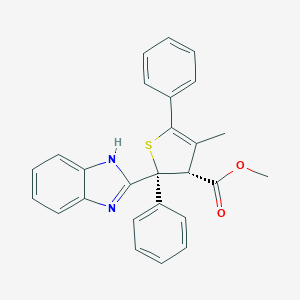
![methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B282068.png)
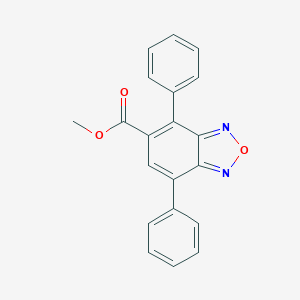
![2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one](/img/structure/B282071.png)
